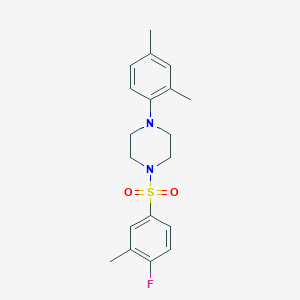

1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The presence of both dimethylphenyl and fluoromethylphenyl groups in its structure suggests that this compound may exhibit unique chemical and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

-

Nucleophilic Substitution Reaction:

Starting Materials: 2,4-Dimethylphenylamine and 4-Fluoro-3-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).

Procedure: The 2,4-dimethylphenylamine is reacted with 4-fluoro-3-methylbenzenesulfonyl chloride to form the intermediate sulfonamide.

-

Cyclization:

Intermediate: The sulfonamide intermediate is then subjected to cyclization with piperazine.

Reaction Conditions: This step is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C).

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Desulfonylated piperazine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Piperazine derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cell proliferation and apoptosis. Studies indicate that modifications on the piperazine ring can enhance cytotoxicity against various cancer cell lines .

- For example, compounds similar to 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine have exhibited significant activity against breast cancer and leukemia cells, demonstrating their potential as chemotherapeutic agents .

-

Antimicrobial Activity

- The compound's structural features suggest potential antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of bacteria and fungi by targeting specific cellular processes .

- Compounds with similar structures have been tested against multidrug-resistant strains of bacteria, showing promising results with minimal inhibitory concentrations (MICs) in the range of 0.5–8 µg/mL .

-

Neurological Applications

- Piperazine derivatives are also explored for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

- Studies on related compounds indicate potential efficacy in enhancing serotonergic activity, which is crucial for mood regulation.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of piperazine-based compounds on human breast cancer cell lines. The results indicated that specific modifications to the piperazine structure significantly increased cytotoxicity compared to non-modified counterparts. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, pain, or neurotransmission, depending on its binding affinity and selectivity.

Comparación Con Compuestos Similares

1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and fluoromethylphenyl groups, resulting in different pharmacological properties.

4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazine: Lacks the dimethylphenyl group, which may affect its biological activity.

Uniqueness: 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is unique due to the presence of both dimethylphenyl and fluoromethylphenyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24FN3O2S

- Molecular Weight : 373.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine moiety is known for its versatility in pharmacology, particularly in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The sulfonamide group enhances its interaction with enzyme systems and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| This compound | 8.5 | 10.2 |

| 5-Fluorouracil (Control) | 17.02 | 11.73 |

These results indicate that the compound exhibits a lower IC50 compared to the standard drug 5-Fluorouracil, suggesting enhanced efficacy in inhibiting tumor growth.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies show that it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| Acetylcholinesterase | 75% |

| Urease | 65% |

These findings suggest that the compound may have potential applications in treating conditions associated with cholinergic dysfunction.

Toxicological Profile

Toxicity studies are critical in evaluating the safety profile of new compounds. Preliminary assessments indicated that this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety margin for further development.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on the effects of this compound on MCF-7 cells revealed that it induced apoptosis, as evidenced by increased caspase activity. The treated cells showed a significant increase in caspase-9 levels compared to untreated controls.

- Neuroprotective Effects : Another investigation assessed its potential neuroprotective effects through AChE inhibition assays. Results demonstrated that the compound could effectively reduce acetylcholine breakdown, potentially improving cognitive function in models of Alzheimer’s disease.

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWKOFATGFDZTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.